2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
2-((5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a structurally complex small molecule featuring a central imidazole ring substituted at the 1- and 5-positions with aryl groups and a thioacetamide linker connecting to a 5-methylisoxazole moiety. The 3,4-dichlorophenyl group at position 5 introduces significant lipophilicity and steric bulk, while the 4-(difluoromethoxy)phenyl substituent at position 1 enhances electronic modulation and metabolic stability.
Synthetic routes for analogous compounds (e.g., imidazole-thioacetamide derivatives) involve condensation of substituted diamines with aldehydes under nitrogen, followed by thiolation and coupling with chloroacetamide intermediates . While direct evidence for the synthesis of this specific compound is lacking, its structural framework aligns with methodologies described for related molecules, where potassium carbonate and polar aprotic solvents like DMF are employed to facilitate nucleophilic substitution .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2F2N4O3S/c1-12-8-19(29-33-12)28-20(31)11-34-22-27-10-18(13-2-7-16(23)17(24)9-13)30(22)14-3-5-15(6-4-14)32-21(25)26/h2-10,21H,11H2,1H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJBKUNAXXYHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Imidazole-Thioacetamide Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 3,4-dichlorophenyl group in the target compound likely enhances COX-2 selectivity compared to the 4-fluorophenyl group in Compound 9, as chlorine atoms increase lipophilicity and steric interactions with hydrophobic enzyme pockets .
- The difluoromethoxy group (OCHF₂) in the target compound may improve metabolic stability over the methoxy (OCH₃) group in Compound 9, reducing oxidative dealkylation susceptibility .
Heterocyclic Terminus Influence: Replacing the thiazole ring in Compound 9 with a 5-methylisoxazole in the target compound could alter hydrogen-bonding capacity and solubility.
Synthetic Flexibility :
- Derivatives with methylthio or benzo[d]imidazolyl groups () prioritize reactivity for heterocycle diversification (e.g., thiadiazoles), whereas the target compound and Compound 9 focus on target-specific pharmacophore optimization .
COX Inhibition Trends :
- Compound 9’s dual COX-1/2 inhibition suggests that electron-withdrawing groups (e.g., fluorine) at position 5 balance potency and selectivity. The target compound’s dichlorophenyl group may further shift selectivity toward COX-2, analogous to celecoxib’s sulfonamide-trifluoromethyl motif .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with imidazole ring formation via condensation of aldehydes and amines under acidic/basic conditions. Subsequent steps include thioether linkage formation (e.g., using 2-chloroacetamide derivatives) and final acylation. Critical parameters include:
- Solvents : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
- Atmosphere : Inert conditions (nitrogen) to prevent oxidation of sensitive intermediates .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to isolate the product .
Q. How can researchers confirm the structural integrity and purity after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions (e.g., imidazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ~530–550 Da) .
- Chromatography : TLC/HPLC with UV detection to assess purity (>95%) .
Q. What protocols are recommended for initial biological activity screening (e.g., antimicrobial)?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and vehicle controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and incubation times .
- Dose-Response Curves : Use logarithmic dosing (0.1–100 µM) to identify EC₅₀/IC₅₀ values .
- Replicate Studies : Cross-validate in independent labs to rule out batch variability .
Q. What strategies optimize reaction conditions to minimize by-products?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during thioether coupling to prevent dimerization .
- Catalyst Optimization : Use triethylamine (1.2 eq.) for efficient deprotonation without excess base .
- Solvent Screening : Compare polar aprotic solvents (DMF vs. acetonitrile) for yield improvement .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl) .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-1/COX-2) to identify critical moieties .
- Computational Modeling : Dock analogs into target proteins (e.g., cyclooxygenase) using AutoDock Vina to predict binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
